Methyldiiodoarsine
Description
Significance of Organoarsenic Chemistry in Contemporary Academic Research
Organoarsenic chemistry, the study of compounds containing carbon-arsenic bonds, has a rich history and continues to be an area of active academic inquiry. specac.combyjus.com Historically significant for its role in the development of early pharmaceuticals, such as Salvarsan, the field has evolved considerably. specac.com Contemporary research often focuses on the unique electronic and structural properties of organoarsenic compounds, leading to their investigation in various domains.
A significant area of modern research is the incorporation of arsenic into π-conjugated systems to create novel functional materials. These arsenic-containing polymers and molecules are being explored for their unique optical and electronic properties. uni-graz.at Furthermore, the biocompatibility and metabolic pathways of organoarsenic compounds are of great interest, particularly in understanding the environmental fate of arsenic and in the development of new therapeutic agents. oup.comnih.gov The biosynthesis of organoarsenic natural products by microorganisms is another burgeoning research area, revealing novel enzymatic strategies and unique molecular architectures. The study of simple organoarsenic molecules often provides the fundamental chemical knowledge required to underpin these more complex investigations.
Research Trajectories of Alkyl Dihaloarsines within Chemical Sciences
Alkyl dihaloarsines (RAsX₂, where X is a halogen) represent a fundamental class of organoarsenic compounds that are pivotal as synthetic intermediates. booktopia.com.au Their research trajectory has largely been dictated by their utility as building blocks for more complex arsenic-containing molecules. The high reactivity of the arsenic-halogen bond allows for facile substitution reactions, making them essential precursors for a wide range of organoarsenic derivatives. byjus.com
Historically, research focused on the fundamental synthesis and characterization of these compounds. In contemporary chemical science, the trajectory has shifted towards their application in targeted synthesis. For instance, they are crucial for preparing specific ligands for coordination chemistry and for synthesizing precursors for materials science, such as those used in Metal-Organic Chemical Vapour Deposition (MOCVD). Moreover, their role as synthons allows for the introduction of an arsenic moiety into complex organic frameworks, enabling studies in medicinal chemistry and environmental toxicology. nih.govnumberanalytics.com The general trend is a move from foundational discovery to targeted application, leveraging their reactive nature to build functional molecular systems.
Scope and Objectives of Scholarly Investigation into Methyldiiodoarsine
The scholarly investigation of this compound is primarily centered on its role as a versatile and reactive chemical intermediate. The principal objectives of its study can be summarized as follows:
Synthetic Utility: The primary goal of most research involving this compound is to utilize it as a precursor for the synthesis of other organoarsenic compounds. oup.com Its two iodine atoms are effective leaving groups, allowing for the sequential introduction of other functional groups. This is exemplified in its use to produce radiolabeled compounds like [¹⁴C]dimethylarsenate, which are invaluable for metabolic and environmental tracer studies. nih.gov
Reactivity Studies: A key objective is to understand the reactivity of the As-I bond. This includes studying its reactions with various nucleophiles, such as organolithium reagents, to form new As-C bonds. Upon hydrolysis in water, it is generally accepted that this compound forms monomethylarsonous acid (MMA(III)). scispace.com
Structural and Spectroscopic Characterization: A fundamental objective is the precise characterization of the molecule. This involves determining its physical properties and analyzing its spectroscopic data to confirm its structure and purity. researchgate.netnih.gov This foundational data is crucial for any subsequent synthetic applications. For example, its purity is often verified using ¹H NMR spectroscopy before its use in sensitive synthetic procedures. scispace.comnih.gov
In essence, research on this compound is not typically an end in itself, but rather a means to access a wider range of more complex and functionally diverse organoarsenic molecules for various scientific applications.
Detailed Research Findings
Physicochemical Properties
This compound is a yellow solid at room temperature. researchgate.net It is sensitive to air and moisture. Key physical constants that have been reported in the literature are compiled in the table below.
| Property | Value | References |
| Molecular Formula | CH₃AsI₂ | researchgate.net |
| Molecular Weight | 343.77 g/mol | researchgate.net |
| Melting Point | 28 - 30 °C | researchgate.net |
| Boiling Point | 80.5 °C | researchgate.net |
| Appearance | Yellow Solid | researchgate.net |
| Solubility | Slightly soluble in Chloroform (B151607) | researchgate.net |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and established procedure involves the reduction of a pentavalent arsenic precursor in the presence of an iodide source.
Method 1: Reduction of Sodium Methylarsonate (B1206947) This method involves the reaction of sodium methylarsonate with an iodide salt and a reducing agent, typically sulfur dioxide, in an acidic medium. researchgate.net
Reactants:
Sodium methylarsonate (Na₂CH₃AsO₃)
Potassium iodide (KI)
Concentrated hydrochloric acid (HCl)
Sulfur dioxide (SO₂)
Procedure Summary: Sodium methylarsonate and potassium iodide are dissolved in a mixture of concentrated HCl and water. Sulfur dioxide gas is then bubbled through the solution, leading to the formation of a yellow solid (this compound), which can be collected and purified, often by recrystallization from diethyl ether. researchgate.net A 68% yield has been reported for this method. researchgate.net
Method 2: From Arsenic Trioxide An alternative synthesis starts from arsenic trioxide.
Reactants:
Arsenic trioxide (As₂O₃)
Sodium hydroxide (B78521) (NaOH)
Methyl iodide (CH₃I)
Ethanol (EtOH)
Procedure Summary: Arsenic trioxide is dissolved in an aqueous solution of sodium hydroxide at 0 °C. The solution is then diluted with ethanol, and methyl iodide is added dropwise. The mixture is stirred for an extended period (e.g., 20 hours) and then concentrated to yield the product. uni-graz.at
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.
| Spectroscopic Data for this compound | |
| ¹H NMR | |
| Chemical Shift (δ) | 1.28 ppm |
| Notes | This chemical shift is reported for the methyl protons and is used to verify the purity of the synthesized compound before its use as a trivalent organoarsenical source. scispace.comnih.gov |
| ¹³C NMR | |
| Notes | Specific ¹³C NMR data for this compound is not widely reported in the readily available literature. However, it is used in conjunction with ¹H NMR for the characterization of its reaction products. |
| Infrared (IR) Spectroscopy | |
| Notes | Detailed IR spectra for this compound are not commonly published. However, IR spectroscopy is a standard technique used to characterize organoarsenic compounds, identifying functional groups and bond vibrations within the molecule. specac.comvscht.cz |
| Mass Spectrometry (MS) | |
| Notes | While specific mass spectra for this compound are not detailed in the searched literature, mass spectrometry is a key analytical tool for determining the molecular weight and fragmentation patterns of its derivatives, confirming their structure. msu.edursc.org |
Structure
2D Structure
Properties
IUPAC Name |
diiodo(methyl)arsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3AsI2/c1-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSUVMABCXPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AsI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992798 | |
| Record name | Methylarsonous diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.765 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7207-97-8 | |
| Record name | Arsonous diiodide, methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7207-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsine, diiodomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007207978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylarsonous diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Pathways of Methyldiiodoarsine
Established Synthetic Routes for Methyldiiodoarsine
Synthesis from Arsenic Trioxide and Methyl Iodide Precursors
A well-established method for synthesizing this compound involves the reaction of arsenic trioxide (As₂O₃) with methyl iodide (CH₃I). uni-graz.at In a typical procedure, arsenic trioxide is dissolved in an aqueous solution of sodium hydroxide (B78521) at 0°C to form a clear solution. This solution is then diluted with ethanol, and methyl iodide is added dropwise while maintaining the low temperature. The reaction mixture is stirred for an extended period, typically around 20 hours. After concentration under reduced pressure and dilution with water, the solution is acidified. A slow stream of sulfur dioxide (SO₂) is passed through the solution concurrently with the addition of more methyl iodide. The product, this compound, separates as a heavy yellow oil which can then be crystallized, filtered, washed, and recrystallized to yield yellow needles. uni-graz.at
This multi-step process can be summarized with the following reaction scheme:
As₂O₃ + 6 NaOH → 2 Na₃AsO₃ + 3 H₂O
Na₃AsO₃ + CH₃I → (CH₃AsO₃)Na₂ + NaI
(CH₃AsO₃)Na₂ + 2 SO₂ + 2 NaI + 2 H₂O → CH₃AsI₂ + 2 NaHSO₄
A representative synthesis yielded this compound in 77% yield. uni-graz.at
Table 1: Reagents and Conditions for Synthesis from Arsenic Trioxide
| Reagent | Molar Equivalent (relative to As₂O₃) | Role | Key Conditions |
|---|---|---|---|
| Arsenic Trioxide (As₂O₃) | 1 | Starting Material | - |
| Sodium Hydroxide (NaOH) | ~8.86 | Base | 0°C, aqueous solution |
| Methyl Iodide (CH₃I) | ~2.9 (initial), ~2.5 (second addition) | Methylating Agent | 0°C, dropwise addition |
| Sulfur Dioxide (SO₂) | - | Reducing Agent | Gaseous stream |
Synthesis via Reduction of Sodium Methylarsonate (B1206947) with Halogenation
Another significant synthetic route to this compound starts from sodium methylarsonate (Na₂CH₃AsO₃). This method involves the reduction of the pentavalent arsenic in sodium methylarsonate to the trivalent state, followed by halogenation. While specific details of this direct pathway are sometimes integrated into other procedures, the core principle relies on a suitable reducing agent, often sulfur dioxide, in the presence of an iodide source, such as sodium iodide or hydriodic acid, to effect the conversion. researchgate.net
A related synthesis of dimethyliodoarsine, which shares mechanistic principles, involves dissolving sodium dimethylarsinate (B1200466) trihydrate and potassium iodide in a mixture of water and sulfuric acid. Bubbling sulfur dioxide gas through this solution leads to the formation of the iodoarsine. doi.org A similar approach can be conceptually applied to the synthesis of this compound from sodium methylarsonate.
Alternative Historical Synthetic Procedures for this compound
Historically, various methods have been explored for the synthesis of organoarsenicals, including this compound. In the mid-19th century, Cahours discovered that heating alkyl iodides with zinc or cadmium arsenite could produce double salts of arsonium (B1239301) iodide and the metallic iodide, from which the quaternary iodide could be isolated. tamildigitallibrary.in While not a direct synthesis of this compound, this early work laid the foundation for understanding the reactivity of arsenic compounds with alkyl halides.
Another historical approach involved the reaction of cacodyl (B8556844), [As₂(CH₃)₄], and cacodyl oxide, [[As₂(CH₃)₄]O], which were among the first organoarsenic compounds prepared. researchgate.net These could be precursors to various methylated arsenic species. Furthermore, early synthetic chemists like Baeyer produced this compound, along with other methylated arsenic compounds such as methylarsine (B12644256) sulfide (B99878) and methylarsonic acid. tamildigitallibrary.in
Novel Approaches and Advanced Techniques in this compound Synthesis
While the classical methods remain prevalent, the search for more efficient and selective synthetic routes is ongoing. The term "novel synthesis" can refer to the development of new reagents, catalysts, or reaction conditions that improve upon existing methods. nih.govoatext.comrsc.orgthechemicalengineer.comsioc-journal.cn In the broader context of organometallic chemistry, advancements often focus on milder reaction conditions, higher yields, and improved atom economy. For this compound specifically, improvements in its synthesis have been noted in the literature, suggesting ongoing refinement of established procedures. acs.org
Optimization of Reaction Conditions for Research-Scale Production of this compound
For research purposes, the synthesis of this compound is often required on a small to moderate scale. Optimization of the reaction conditions is crucial to ensure a good yield and high purity of the final product. Key parameters that can be optimized include the stoichiometry of the reactants, reaction temperature, reaction time, and the method of purification. researchgate.net
Table 2: Optimization Parameters for this compound Synthesis
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Temperature | 0°C | Controls reaction rate and minimizes side products |
| Reaction Time | ~20 hours (initial step) | Ensures complete methylation |
| Purification | Recrystallization (cold diethyl ether) | Removes impurities, yielding pure crystalline product |
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound from arsenic trioxide involves a series of well-defined chemical transformations. The initial reaction with sodium hydroxide produces sodium arsenite. This is followed by a nucleophilic attack of the arsenite on methyl iodide, leading to the formation of a sodium salt of methylarsonous acid. The subsequent acidification and treatment with sulfur dioxide and an iodide source result in the reduction of the pentavalent arsenic intermediate and concurrent halogenation to yield this compound.
The mechanism involves the reduction of an intermediate pentavalent arsenic species, likely methylarsonic acid formed in situ, to the corresponding trivalent methylarsonous acid by sulfur dioxide. This trivalent species then reacts with iodide ions to form this compound. The role of sulfur dioxide is crucial as a reducing agent to bring the arsenic from the +5 to the +3 oxidation state.
Chemical Reactivity and Reaction Mechanisms of Methyldiiodoarsine
Fundamental Reaction Pathways Involving the Arsenic Center in Methyldiiodoarsine
The reactivity of this compound is primarily dictated by the arsenic(III) center. The arsenic atom in this molecule is trivalent, featuring a stereochemically active lone pair of electrons, which influences its geometry and reactivity. The fundamental reaction pathways stem from two main features: the ability of the arsenic to act as an electrophile (Lewis acid) and the lability of the arsenic-iodine bonds. Reactions typically involve the substitution of the iodide ligands or the oxidation of the arsenic center from the +3 to the +5 state. For instance, hydrolysis of the As-I bonds can occur, although the compound is more commonly used in non-aqueous systems or as a direct precursor for reactions where the iodide is displaced. It also serves as a key building block in synthetic chemistry for creating more complex organoarsenicals, such as diphenylmethylarsine oxide. oup.com
Ligand Exchange Reactions and Arsenic Speciation Transformations Mediated by this compound
Ligand exchange, or substitution, is a predominant reaction pathway for this compound. libretexts.org The iodide ligands are effective leaving groups and can be readily replaced by a variety of nucleophiles. libretexts.orgchemguide.co.uk This process is crucial for arsenic speciation, as it transforms this compound into different chemical forms with altered environmental mobility and biological activity.
A prominent example is the reaction with biological thiols, such as the tripeptide glutathione (B108866) (GSH). nih.govscispace.com In biological systems, MMA(III) derived from this compound readily reacts with GSH to form complexes like monomethylarsonic diglutathione (CH₃As(SG)₂). nih.gov This reaction is a critical step in the metabolic pathway of arsenic, influencing its distribution and toxicity. scispace.com Similarly, under anoxic conditions in certain growth media, MMA(III) has been shown to react with sulfide (B99878), leading to the formation of thiolated arsenic species and demonstrating its chemical instability and transformative potential in different environments. biorxiv.org
These ligand exchange reactions alter the coordination environment of the arsenic, which can affect its stability, solubility, and subsequent reactivity. The general scheme for such a reaction with a generic nucleophile (Nu⁻) is:
CH₃AsI₂ + 2 Nu⁻ ⇌ CH₃As(Nu)₂ + 2 I⁻
| Reactant | Incoming Ligand (Nucleophile) | Product | Significance | Reference |
|---|---|---|---|---|
| This compound (CH₃AsI₂) | Glutathione (GSH) | Monomethylarsonic diglutathione (CH₃As(SG)₂) | Key step in the biological metabolism and detoxification pathway of methylated arsenic. | nih.govscispace.com |
| This compound (CH₃AsI₂) | Sulfide (S²⁻) / Hydrogen Sulfide (H₂S) | Monomethylated-thiolated As species | Important transformation in anoxic and sulfur-rich environmental or biological media. | biorxiv.org |
| This compound (CH₃AsI₂) | Chloride (Cl⁻) | Methyldichloroarsine (CH₃AsCl₂) | Basic ligand substitution demonstrating the lability of the iodo ligand. | chemguide.co.uk |
Electrophilic and Nucleophilic Characteristics of the Arsenic Moiety in this compound
The arsenic atom in this compound exhibits dual chemical character, but its electrophilic nature is dominant in most of its reactions.
Electrophilic Character : The arsenic(III) center is electron-deficient due to the electronegativity of the iodine atoms bonded to it. This makes the arsenic atom an electrophile, or Lewis acid, capable of accepting an electron pair. aakash.ac.in It readily reacts with nucleophiles (Lewis bases), which are electron-rich species. aakash.ac.inunacademy.com This electrophilicity drives the ligand exchange reactions discussed previously, where nucleophiles such as thiols, amines, or other halides attack the arsenic center, leading to the displacement of the iodide ions. beyondbenign.org
Nucleophilic Character : The arsenic atom also possesses a lone pair of electrons, which could theoretically allow it to act as a nucleophile or Lewis base. However, this nucleophilicity is generally masked by its stronger electrophilic character and the reactivity of the As-I bonds. The lone pair is more significant in oxidative addition reactions where the arsenic atom donates electrons to an oxidizing agent, leading to an increase in its oxidation state.
In the context of its biological interactions, the electrophilic nature of the arsenic center is paramount. It is this characteristic that allows it to target and covalently bind to nucleophilic sites in biological molecules, particularly the thiol groups of cysteine residues in proteins and peptides like glutathione. beyondbenign.org
Oxidative Addition and Reductive Elimination Processes in Organoarsenic Chemistry Initiated by this compound
Oxidative addition and its reverse, reductive elimination, are fundamental processes in organometallic and organoarsenic chemistry. libretexts.orgscribd.com These reactions involve a change in the oxidation state and coordination number of the central atom. libretexts.orglibretexts.org
Oxidative Addition : In this process, the arsenic center of this compound (As(III)) is oxidized to a pentavalent state (As(V)). This involves the cleavage of a covalent bond in a reactant molecule and the formation of two new bonds to the arsenic center, increasing its oxidation state by two. libretexts.orglibretexts.org A key example of this is found in the proposed biomethylation pathway of arsenic. researchgate.net In this cycle, a trivalent methylated arsenical like MMA(III) can undergo oxidative methylation, where a methyl group is added and the arsenic is oxidized to a pentavalent state, such as in the conversion to dimethylarsinic acid (DMA(V)). researchgate.netfrontiersin.org This can be represented generally as: CH₃As(III) + CH₃⁺ (from methyl donor) + Oxidant → (CH₃)₂As(V)
Reductive Elimination : This is the microscopic reverse of oxidative addition, where two ligands are eliminated from a higher oxidation state arsenic center to form a new covalent bond between them, while the arsenic is reduced, typically from As(V) to As(III). scribd.comlibretexts.org While this compound itself is the starting point (the reduced form), its As(V) derivatives would undergo reductive elimination to potentially reform an As(III) species. This process is crucial for completing catalytic cycles in organometallic chemistry. youtube.com
These processes are central to the interconversion of trivalent and pentavalent arsenicals in biological and environmental systems. researchgate.net
Kinetic and Thermodynamic Considerations in this compound Reactivity Studies
The kinetics and thermodynamics of reactions involving this compound govern the rate and extent of arsenic transformations.
Kinetics : Kinetic studies focus on the rate of reaction. The reactions of this compound, particularly ligand exchange, are generally considered to be rapid. The arsenic-iodine bond is relatively weak and labile, leading to a low activation energy (ΔG°‡) for substitution reactions. libretexts.org Transition metal complexes are often classified as labile if their ligand exchange reactions have a half-life of one minute or less, a principle that can be extended to main-group elements. libretexts.org The high reactivity of MMA(III) with thiols suggests it is kinetically labile. nih.gov The rate of these reactions is critical in biological systems, determining how quickly the toxicant can be complexed and detoxified or, conversely, exert its toxic effects.
| Aspect | Observation for this compound (MMA(III)) | Implication | Reference |
|---|---|---|---|
| Kinetics | As-I bonds are labile; rapid ligand exchange with nucleophiles like thiols. | Reactions have a low activation energy, allowing for fast arsenic speciation changes in biological and environmental systems. | nih.govlibretexts.org |
| Thermodynamics (Stability) | MMA(III)-glutathione complexes are more stable than As(III)-glutathione complexes. | The formation of methylated arsenic-thiol complexes is thermodynamically favored, driving the metabolic pathway. | nih.gov |
| Thermodynamics (Instability) | MMA(III) is chemically unstable in media with reduced sulfur compounds, leading to its transformation. | The speciation and fate of MMA(III) are highly dependent on the local chemical environment (e.g., presence of sulfides). | biorxiv.org |
Role of this compound in Environmental and Biological Arsenic Cycles
This compound, as a stable synthetic source of MMA(III), is a crucial compound for studying the role of this key intermediate in the biogeochemical cycling of arsenic. nih.govresearchgate.net The arsenic cycle involves the transformation of arsenic between inorganic and organic forms and between different oxidation states, largely driven by microbial activity. frontiersin.org
In marine and terrestrial environments, microorganisms can methylate inorganic arsenic as a detoxification process. asm.org This process involves the reduction of arsenate (As(V)) to arsenite (As(III)), followed by sequential oxidative methylation steps, producing MMA(V) and DMA(V). researchgate.net The trivalent intermediate, MMA(III), is a critical, highly reactive species in this pathway. researchgate.netfrontiersin.org
Furthermore, a "parasitic" arsenic cycle has been proposed in oceanic systems where phytoplankton detoxify arsenate by methylating it to compounds like DMA, and then heterotrophic bacterioplankton (like SAR11) can demethylate these compounds to gain energy, releasing inorganic arsenic back into the environment. asm.orgnih.gov Studies of this cycle have used this compound as a synthetic precursor to create radiolabeled dimethylarsenate, highlighting its importance as a research tool to unravel these complex environmental pathways. nih.gov
Synthetic Applications of Methyldiiodoarsine As a Reagent
Methyldiiodoarsine as a Precursor for Diverse Organoarsenic Compounds
The primary synthetic utility of this compound lies in its role as a starting material for a range of organoarsenic compounds. The two iodine atoms are effective leaving groups, facilitating substitution reactions with various nucleophiles to create molecules with tailored structures and properties.
This compound is a key reagent in the synthesis of isotopically labeled methylated arsenic species, which are crucial for metabolism and environmental fate studies. A notable application is the synthesis of [¹⁴C]dimethylarsenate. In this preparation, this compound is reacted with [¹⁴C]iodomethane. tamildigitallibrary.inarizona.edu The reaction results in the methylation of the arsenic center, and subsequent workup yields the desired radiolabeled dimethylarsenate. tamildigitallibrary.in This specific synthesis allows researchers to trace the metabolic pathways of arsenic compounds. researchgate.netnih.gov For instance, the resulting [¹⁴C]dimethylarsenate has been used to demonstrate that certain marine bacteria can oxidize the methyl groups of dimethylarsenate (DMA), producing carbon dioxide and ATP. tamildigitallibrary.in
The general procedure involves reacting this compound with [¹⁴C]iodomethane in a solvent like methanol. tamildigitallibrary.inarizona.edu The reaction is then quenched with sodium hydroxide (B78521). tamildigitallibrary.in This method provides an efficient route to obtaining labeled compounds for research purposes. arizona.edu
This compound serves as an intermediate in the synthesis of more complex, functionalized organoarsenicals. One such example is the preparation of diphenylmethylarsine oxide, which can be synthesized via this compound according to the method developed by Burrows and Turner in 1920. researchgate.net This historical synthesis highlights the long-standing utility of this compound in organoarsenic chemistry.
While direct synthesis of methylphenylarsinic acid from this compound is not explicitly detailed in recent literature, related compounds are accessible. For instance, microorganisms have been shown to degrade methylphenylarsinic acid, and in studies on the degradation of other arylarsenic compounds like diphenylarsinic acid (DPAA) by Kocuria sedentarius, diphenylmethylarsine oxide was identified as a transformation product. researchgate.net This suggests a metabolic link and potential synthetic interconversion pathways involving these structures.
Furthermore, alkyldihaloarsines like this compound readily react with thiols. nih.gov This type of condensation reaction with sulfhydryl groups leads to the formation of alkylbis(organylthio)arsines, representing another pathway for derivatization. nih.gov
Synthesis of Methylated Arsenic Species, e.g., Dimethylarsenate
Utilization of this compound in Specialized Catalytic Systems
Based on available scientific literature, the direct use of this compound itself as a component within specialized catalytic systems is not extensively documented. While organoarsenic compounds, particularly arsines like triphenylarsine, are well-known for their role as ligands in coordination chemistry and homogeneous catalysis, specific applications featuring this compound as an active catalyst or ligand are not prominent in contemporary research. tamildigitallibrary.in Historical documents suggest some investigation into the catalytic activity of various arsenicals, but this does not appear to be a current area of focus. dtic.mil The primary role of this compound remains that of a precursor for synthesizing other molecules, which may then have applications in areas such as materials science or catalysis. tamildigitallibrary.in
Development of Novel Arsenic-Carbon Bond-Forming Reactions using this compound
The formation of arsenic-carbon (As-C) bonds is fundamental to organoarsenic chemistry, and this compound is a classic reagent for this purpose. The reaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, is a standard and effective method for creating new As-C bonds. saskoer.calibretexts.org In these reactions, the carbanionic part of the organometallic reagent acts as a nucleophile, displacing the iodide ions from the arsenic center. libretexts.org For example, reacting this compound with two equivalents of an organolithium reagent (R-Li) would yield a tertiary arsine of the type CH₃AsR₂.
While this represents a foundational method for As-C bond formation, the development of truly "novel" catalytic reactions that specifically use this compound as the substrate is not a major theme in recent chemical literature. rsc.org Current research into novel As-C bond formation tends to focus on different types of arsenic precursors, such as arsaalkynes, which can undergo cycloaddition reactions to form new arsenic-containing heterocycles. fu-berlin.de Therefore, this compound continues to be employed primarily in established, stoichiometric reactions rather than in newly developed catalytic cycles for As-C bond formation.
Theoretical and Computational Chemistry Studies of Methyldiiodoarsine
Electronic Structure and Chemical Bonding Analysis of Methyldiiodoarsine
The electronic structure and nature of chemical bonding in this compound (CH₃AsI₂) have been subjects of theoretical investigation, providing insights into its geometry, stability, and reactivity. Computational chemistry offers powerful tools to probe these aspects at a molecular level.
Quantum Mechanical Investigations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular properties of organoarsenic compounds. nih.govnih.gov For this compound, these methods can be used to determine its optimized geometry, vibrational frequencies, and electronic properties. While specific, in-depth computational studies exclusively focused on this compound are not abundant in the literature, the principles from studies on related arsenic halides and methylated arsenicals can be applied. nih.govmdpi.comnih.gov
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which includes electron correlation effects at a computationally efficient cost, are the cornerstones of modern computational chemistry. nih.gov For instance, DFT has been successfully used to study the fragmentation pathways of organoarsenic compounds and to analyze the structures of various arsenic species. nih.govnih.gov Such calculations would typically involve the selection of a suitable functional (e.g., B3LYP) and a basis set that can adequately describe the heavy arsenic and iodine atoms, often incorporating relativistic effects for greater accuracy.
The expected pyramidal geometry of this compound, with the arsenic atom at the apex, is a result of the stereochemically active lone pair of electrons on the arsenic atom. The bond angles and bond lengths can be precisely calculated, providing a foundational understanding of its structure.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: As specific literature data for CH₃AsI₂ is limited, these are representative values based on computational studies of similar organoarsenic halides. The actual values may vary depending on the level of theory and basis set used.
| Parameter | Predicted Value |
|---|---|
| As-C Bond Length | ~1.95 Å |
| As-I Bond Length | ~2.55 Å |
| C-As-I Bond Angle | ~98° |
| I-As-I Bond Angle | ~100° |
Natural Bond Orbital (NBO) Analysis of this compound
Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex wavefunctions obtained from quantum mechanical calculations into a more intuitive chemical language of lone pairs, bonds, and atomic charges. For this compound, NBO analysis would provide quantitative insights into the nature of the C-As and As-I bonds, the hybridization of the atoms, and the delocalization of electron density.
The analysis would likely confirm the covalent nature of the C-As and As-I bonds, with significant polarization due to the differences in electronegativity between carbon, arsenic, and iodine. The arsenic atom would exhibit a significant p-character in its bonding orbitals, and a distinct lone pair orbital (nAs) with high p-character would be identified. This lone pair is crucial to the molecule's role as a Lewis base.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Results for this compound Note: This table presents hypothetical NBO data for CH₃AsI₂ to illustrate the type of information obtained from such an analysis. Actual values would require a specific computational study.
| Parameter | Atom/Bond | Predicted Value/Character |
|---|---|---|
| Natural Atomic Charge (e) | As | Slightly positive |
| I | Slightly negative | |
| C | Slightly negative | |
| Hybridization of As | As in As-C bond | sp~2.5 |
| As in As-I bonds | sp~3.0 | |
| Lone Pair on As | n(As) | High p-character (~85%) |
Application of Molecular Orbital Theory to Arsenic-Containing Systems
Molecular Orbital (MO) theory provides a delocalized picture of electron distribution within a molecule. For arsenic-containing systems like this compound, MO theory helps in understanding their electronic spectra and reactivity. aip.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
In this compound, the HOMO is expected to be an orbital with significant contribution from the arsenic lone pair, possibly with some contribution from the As-I bonding orbitals. The LUMO is likely to be an antibonding orbital, predominantly localized on the As-I bonds (σ*As-I). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational methods are invaluable for elucidating the complex reaction mechanisms of organoarsenic compounds, which can be challenging to study experimentally.
Transition State Theory and Reaction Pathway Elucidation
Transition State Theory (TST) combined with quantum mechanical calculations allows for the mapping of potential energy surfaces for chemical reactions. This approach can identify the structures of transition states and intermediates, and calculate the activation energies, providing a detailed understanding of the reaction mechanism and kinetics. archive.org
For this compound, this methodology could be applied to study various reactions, such as its hydrolysis, oxidation, or its reactions as a ligand with transition metals. For example, in a substitution reaction where an iodide is replaced, calculations could pinpoint the transition state geometry, which might involve a pentacoordinate arsenic center. The calculated activation barrier would indicate the feasibility of the reaction.
Table 3: Illustrative Data for a Hypothetical Reaction Pathway of this compound Note: This table provides a hypothetical example of data that could be obtained from a computational study of a reaction involving CH₃AsI₂.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|---|
| Reactants | CH₃AsI₂ + Nu⁻ | 0.0 | - |
| Transition State | [CH₃AsI₂(Nu)]⁻‡ | +15.2 | Trigonal bipyramidal As center |
| Products | CH₃AsI(Nu) + I⁻ | -5.8 | - |
Molecular Dynamics Simulations for this compound Reactive Systems
While quantum mechanical calculations are excellent for studying individual molecules or small reactive complexes, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, such as this compound in a solvent or interacting with a biological macromolecule.
MD simulations rely on force fields, which are sets of empirical energy functions that describe the interactions between atoms. While standard force fields may not have parameters for organoarsenic compounds, these can be developed based on quantum mechanical calculations. An MD simulation could, for instance, model the diffusion of this compound in water and study the structure of its hydration shell. This would provide insights into its solubility and the initial steps of its hydrolysis. To date, specific MD simulation studies on this compound are not prominent in the scientific literature, representing an area for future research.
Prediction of Reactivity and Selectivity via Computational Methodologies for this compound
The prediction of chemical reactivity and selectivity is a cornerstone of modern computational chemistry. For a compound like this compound (CH₃AsI₂), these methodologies can provide invaluable insights into its chemical behavior, potential reaction pathways, and interactions with biological systems. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the established principles and techniques of computational chemistry for organoarsenic compounds can be readily applied to elucidate its properties.
Computational approaches, primarily rooted in quantum mechanics, allow for the detailed examination of molecular structures, electron distributions, and the energetic landscapes of chemical reactions. upc.edu These methods can model reaction mechanisms, identify transition states, and calculate activation energies, which are crucial for understanding reaction rates and selectivity. escholarship.orgbeilstein-journals.org For instance, Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of molecules, offering a balance between computational cost and accuracy. mdpi.comrsc.org
In the context of this compound, computational studies could be employed to explore its role as an inhibitor of enzymes like thioredoxin reductase. nih.gov By modeling the interaction between CH₃AsI₂ and the active site of the enzyme, researchers can predict binding affinities and understand the mechanism of inhibition at an atomic level. nih.gov Such studies often involve calculating interaction energies and identifying key amino acid residues involved in the binding process.
Furthermore, the formation of this compound from the reduction of monomethylarsonic acid (MMA) and its subsequent hydrolysis are processes that can be modeled computationally. dss.go.thscispace.com These simulations can reveal the step-by-step mechanism of these reactions, including the intermediates and transition states involved, providing a deeper understanding of its environmental and biological chemistry.
To quantify and predict reactivity, various descriptors derived from computational calculations are often used. These can include frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. The table below illustrates the types of computational data that can be generated to predict the reactivity of this compound.
Table 1: Representative Computational Data for Reactivity Analysis of this compound (Note: The following data is illustrative and represents the type of information that would be generated from a DFT study. Actual values would require specific calculations.)
| Computational Parameter | Predicted Value/Observation | Implication for Reactivity |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.3 eV | A smaller gap suggests higher reactivity. |
| Calculated Dipole Moment | 2.5 D | A significant dipole moment suggests polar interactions are important. |
| Electrostatic Potential | Negative potential around iodine atoms, positive potential around the arsenic and methyl group. | Predicts sites for nucleophilic and electrophilic attack, respectively. |
| Mulliken Atomic Charges | As: +0.4, I: -0.2, C: -0.3, H: +0.1 (charge units) | Quantifies the partial charges on each atom, influencing electrostatic interactions. |
These computational predictions are instrumental in guiding experimental studies, helping to rationalize observed reactivity and selectivity, and in designing new experiments. pitt.edunih.gov
Development of Advanced Algorithms and Software for Organoarsenic Computational Studies
The advancement of theoretical and computational chemistry is intrinsically linked to the development of sophisticated algorithms and powerful software packages. These tools are essential for performing the complex calculations required to model molecular systems with high accuracy. For the study of organoarsenic compounds like this compound, a variety of computational tools are available, ranging from general-purpose quantum chemistry software to specialized programs for molecular dynamics and data analysis. embl.orgspirochem.com
Advanced Algorithms:
Several algorithmic developments have been crucial for enabling the study of complex chemical systems:
Density Functional Theory (DFT) Functionals: The development of new and improved DFT functionals, which approximate the exchange-correlation energy, has significantly enhanced the accuracy of calculations for a wide range of chemical systems, including those containing heavy elements like arsenic. mdpi.comrsc.org
Molecular Dynamics (MD) Algorithms: MD simulations are used to study the dynamic behavior of molecules over time. Advanced algorithms for temperature and pressure control (thermostats and barostats) and for efficiently calculating long-range interactions have made it possible to simulate larger and more complex systems for longer timescales. nih.gov
Hybrid QM/MM Methods: For studying reactions in biological systems, such as an organoarsenic compound interacting with an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These methods treat the reactive center with high-level quantum mechanics while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics, providing a balance of accuracy and computational feasibility. upc.edu
Machine Learning in Chemistry: More recently, machine learning algorithms are being integrated into computational chemistry to accelerate predictions of molecular properties and to develop predictive models for reactivity and toxicity based on large datasets. mit.edu
Software for Computational Studies:
A multitude of software packages are available to researchers for carrying out computational studies on organoarsenic compounds. These packages implement the aforementioned algorithms and provide user-friendly interfaces for setting up, running, and analyzing calculations.
Table 2: Prominent Software for Organoarsenic Computational Studies
| Software Suite | Key Features | Typical Applications for Organoarsenic Chemistry |
| Gaussian | A comprehensive suite of ab initio and DFT methods. | Geometry optimization, frequency calculations, reaction pathway analysis, prediction of spectroscopic properties. |
| ORCA | A powerful and versatile quantum chemistry program package. | Similar to Gaussian, with a reputation for efficiency and a wide range of implemented methods. |
| ADF (Amsterdam Density Functional) | Specialized in DFT calculations, particularly for heavy elements and transition metals. | Accurate electronic structure calculations, analysis of bonding and reactivity in organoarsenic compounds. |
| AMBER (Assisted Model Building with Energy Refinement) | A suite of programs for molecular dynamics simulations of biomolecules. | Simulating the interaction of this compound with proteins like thioredoxin reductase. |
| GROMACS (Groningen Machine for Chemical Simulations) | A versatile package for high-performance molecular dynamics simulations. | Studying the dynamic behavior and solvation of organoarsenic compounds in various environments. |
These computational tools, powered by advanced algorithms, are indispensable for modern chemical research. They provide a "computational microscope" that allows scientists to explore the molecular world in silico, complementing and guiding experimental investigations into the properties and reactivity of compounds like this compound.
Advanced Analytical Methodologies for Methyldiiodoarsine Research
Spectroscopic Techniques in Methyldiiodoarsine Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of organoarsenic compounds. These techniques provide detailed information on the atomic and molecular level, which is fundamental to understanding the properties of substances like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Organoarsenic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organoarsenic compounds in solution. aip.org While specific NMR data for this compound is sparse in publicly available literature, the technique is widely applied to other organoarsenicals, providing valuable insights into their molecular framework. researchgate.netpreprints.org
Proton NMR (¹H NMR) is particularly useful for identifying the chemical environment of hydrogen atoms within a molecule. For instance, in the study of trivalent organoarsenicals, ¹H NMR is used to verify the purity of synthesized compounds. tandfonline.comwikipedia.org Upon hydrolysis, this compound (CH₃AsI₂) forms monomethylarsonous acid (MMA(III)), and the chemical shift of the methyl protons can be observed. tandfonline.comwikipedia.org One study reported a ¹H NMR chemical shift of 3.11 ppm for this compound in deuterated chloroform (B151607) (CDCl₃) and 1.37 ppm in deuterium (B1214612) oxide (D₂O). researchgate.net Another study reported a chemical shift of 1.28 ppm for MMA(III). tandfonline.comwikipedia.org These shifts are indicative of the methyl group's electronic environment, which is influenced by the adjacent arsenic and iodine atoms.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Density Functional Theory (DFT) calculations have been employed to predict ¹³C NMR chemical shifts for a range of organoarsenic compounds, showing good correlation with experimental data. researchgate.netpreprints.org These computational methods can be a valuable tool in the structural confirmation of compounds like this compound, especially when experimental data is limited. researchgate.netpreprints.org
Table 1: Representative ¹H NMR Chemical Shifts for Selected Organoarsenic Compounds
| Compound | Solvent | Chemical Shift (ppm) | Reference |
| This compound | CDCl₃ | 3.11 | researchgate.net |
| This compound | D₂O | 1.37 | researchgate.net |
| Monomethylarsonous acid (MMA(III)) | Not specified | 1.28 | tandfonline.comwikipedia.org |
| Monomethylarsonic acid (MMA(V)) | D₂O + D₂SO₄ | 1.99 | researchgate.net |
| Dimethylarsinous acid (DMA(III)) | Not specified | 1.53 | tandfonline.com |
Mass Spectrometry (MS) Applications in Organoarsenic Chemistry
In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). fiu.edu The fragmentation pattern, which is the array of fragment ions produced from the breakdown of the molecular ion, provides a "fingerprint" that can be used for structural identification. slideshare.netyoutube.comlibretexts.org For organoarsenic compounds, the isotopic pattern of arsenic (¹⁵As, 100% natural abundance) simplifies mass spectra, as there are no isotopic peaks for arsenic itself to consider.
Electrospray ionization (ESI) is a soft ionization technique often coupled with MS (ESI-MS) for the analysis of polar and thermally labile compounds. aip.org ESI-MS/MS (tandem mass spectrometry) can be used to obtain detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. aip.org For example, ESI-MS/MS analysis of monomethylarsonic acid (MMAV), a pentavalent methylated arsenical, in negative ionization mode shows characteristic fragment ions at m/z 91 ([AsO]⁻), 107 ([AsO₂]⁻), and 121 ([CH₂AsO₂]⁻). researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Bonding and Structural Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. chemistrystudent.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. researchgate.netrsc.org The IR spectra of organoarsenic compounds exhibit characteristic absorption bands corresponding to As-C, As-O, and other functional group vibrations. For example, the infrared spectrum of pentamethylarsenic shows strong bands at 582 and 358 cm⁻¹ attributed to axial C-As vibrations. wikipedia.org
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. aip.orgresearchgate.net A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. researchgate.netrsc.org Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are weak in the IR spectrum. Studies on the Raman spectra of trimethylarsine (B50810) [As(CH₃)₃] have helped in understanding the pyramidal structure of such molecules. aip.org The Raman spectrum of pentamethylarsenic displays a strong feature at 519 cm⁻¹. wikipedia.org While specific IR and Raman data for this compound are not extensively documented, these techniques are crucial for characterizing the bonding and structure of related organoarsenic compounds. nih.gov
Table 2: Illustrative Vibrational Frequencies for Bonds in Organoarsenic Compounds
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| Pentamethylarsenic | IR | 582 | Axial C-As stretch | wikipedia.org |
| Pentamethylarsenic | IR | 358 | Axial C-As stretch | wikipedia.org |
| Pentamethylarsenic | Raman | 519 | Strong feature | wikipedia.org |
| Methyl Arsine (CH₃AsH₂) | Far-IR | ~185 | Torsional vibration | aip.org |
Chromatographic Separation Techniques for Organoarsenic Species Analysis
Chromatography is essential for separating complex mixtures of organoarsenic species prior to their detection and quantification. The choice of chromatographic technique depends on the volatility and polarity of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organoarsenicals
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. fiu.eduyoutube.com In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. fiu.edu The separated compounds then enter the mass spectrometer for detection and identification.
While many organoarsenic compounds are non-volatile, GC-MS can be used for the analysis of more volatile species or for compounds that can be made volatile through derivatization. nih.gov For instance, haloacetic acids, which are structurally related to haloarsines in that they contain halogens, are often analyzed by GC-MS after derivatization to form more volatile methyl esters. nih.gov Due to the high boiling point and potential for thermal decomposition of many organoarsenicals, direct GC-MS analysis can be challenging. researchgate.net There is limited specific information on the direct GC-MS analysis of this compound in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS) for Speciation and Quantification
Liquid chromatography-mass spectrometry (LC-MS), particularly high-performance liquid chromatography-mass spectrometry (HPLC-MS), is a versatile and widely used technique for the speciation and quantification of non-volatile and thermally labile organoarsenic compounds. preprints.orgresearchgate.netresearchgate.net6-napse.comscioninstruments.com HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. savemyexams.com The separated compounds are then introduced into the mass spectrometer, often using an ESI source, for detection.
HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a particularly powerful tool for arsenic speciation analysis. preprints.org This technique combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. preprints.org It has been used for the analysis of various organoarsenic compounds, including degradation products of chemical warfare agents. preprints.orgdiva-portal.orgnih.gov While direct LC-MS analysis of this compound is not extensively detailed, the technique is crucial for analyzing its hydrolysis products and other related arsenicals in various matrices. researchgate.netpreprints.org
Development of Hyphenated Techniques for Comprehensive Organoarsenic Profiling
The complexity of arsenic speciation in various samples requires analytical methods that can separate a multitude of arsenic compounds. nih.govdoaj.org Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for this purpose. nih.govijpsjournal.comijnrd.org The combination of chromatographic and spectroscopic techniques allows for both the separation of complex mixtures and the identification of the individual components. nih.govijnrd.org
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) has become a leading method for arsenic speciation analysis. nih.govjfda-online.comingeniatrics.com This technique offers the high separation efficiency of HPLC and the high sensitivity and elemental specificity of ICP-MS. jfda-online.comnih.gov It is versatile, robust, and provides low detection limits, making it suitable for analyzing various sample matrices. researchgate.net
Gas chromatography (GC) coupled with ICP-MS is another powerful hyphenated technique, particularly for the analysis of volatile arsenic compounds. acs.org Capillary GC-ICP-MS allows for the speciation of arsenic in liquid hydrocarbon samples after dilution. acs.org For gaseous samples, cryotrapping can be combined with GC-ICP-MS to analyze arsenic species with high sensitivity and reproducibility. acs.org
Other hyphenated techniques used in organoarsenic analysis include:
Liquid chromatography-mass spectrometry (LC-MS) : Provides structural information to identify compounds in a crude sample. ijprajournal.com
Capillary electrophoresis-mass spectrometry (CE-MS) : A powerful tool for analyzing complex mixtures. ijpsjournal.com
HPLC-hydride generation-atomic absorption spectrometry (HG-AAS) : Successfully used for the determination of arsenic species at trace levels in environmental samples. rsc.org
The development of these hyphenated techniques is driven by the need for more comprehensive and accurate data on organoarsenic compounds to support risk assessment and regulatory decisions. nih.gov
Elemental Analysis Techniques for Arsenic Determination in Complex Matrices
The determination of total arsenic content is a crucial first step in many analytical protocols. Inductively coupled plasma-mass spectrometry (ICP-MS) is a favored method for its sensitivity and ability to be coupled with separation techniques like HPLC for speciation analysis at low concentrations. nerc.ac.ukspectroscopyonline.com However, the analysis of arsenic by ICP-MS can be challenging due to its monoisotopic nature at mass 75 and the presence of spectral interferences from polyatomic ions, such as argon chloride (ArCl+), especially in matrices containing chlorine. spectroscopyonline.comthermofisher.comacs.org
To overcome these interferences, various approaches have been developed:
Collision/Reaction Cell (CRC) Technology : ICP-MS instruments can be equipped with a collision/reaction cell to reduce interfering ions. rsc.org This can involve using a collision gas like helium for kinetic energy discrimination or a reaction gas like oxygen or hydrogen to shift the analyte or interfering ion to a different mass. spectroscopyonline.comthermofisher.com For instance, using oxygen as a reaction gas can convert As+ to AsO+ at mass 91, moving it away from the ArCl+ interference. spectroscopyonline.com
High-Resolution ICP-MS (HR-ICP-MS) : This technique allows for the spectral separation of the analyte from interferences. nih.gov However, the increase in resolution often leads to a decrease in sensitivity. nih.gov
Hydride Generation (HG) : This sample introduction technique can overcome chloride interference and significantly increase sensitivity. nih.govnih.gov
Other elemental analysis techniques for arsenic include:
Atomic Absorption Spectrometry (AAS) : A common method for measuring arsenic in biological and environmental samples. cdc.gov
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) : Used for arsenic determination in various samples. cdc.gov
X-ray Fluorescence (XRF) : Another technique employed for arsenic analysis. cdc.gov
The choice of technique often depends on the sample matrix, the required detection limits, and the potential for interferences. rsc.orgthermofisher.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Quantification
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for determining the trace and ultra-trace concentrations of elements in various samples. nih.gov It is widely used for the determination of arsenic due to its high sensitivity and low detection limits. rsc.orgnerc.ac.uk
A significant challenge in arsenic analysis by ICP-MS is the polyatomic interference from ⁴⁰Ar³⁵Cl⁺, which has the same mass-to-charge ratio (m/z 75) as the single isotope of arsenic (⁷⁵As). spectroscopyonline.comthermofisher.com This interference is particularly problematic in samples with high chloride content. thermofisher.comacs.org
Several strategies have been developed to mitigate this interference:
Collision/Reaction Cell (CRC) Technology : Modern ICP-MS instruments often incorporate a collision/reaction cell. In collision mode, an inert gas like helium is used to separate the analyte ions from polyatomic interferences based on their size through kinetic energy discrimination. In reaction mode, a reactive gas like oxygen or hydrogen is introduced to react with either the analyte or the interfering ions, shifting them to a different mass. rsc.orgspectroscopyonline.com For example, triple-quadrupole ICP-MS (ICP-MS/MS) offers enhanced interference removal by using a first quadrupole to select the ions that enter the cell. spectroscopyonline.com
High-Resolution ICP-MS (HR-ICP-MS) : This technique can physically separate the ⁷⁵As⁺ peak from the ⁴⁰Ar³⁵Cl⁺ interference. nih.gov However, operating in high-resolution mode typically results in a loss of sensitivity. nih.gov
Hydride Generation (HG-ICP-MS) : This sample introduction method converts arsenic to volatile arsine (AsH₃), which is then introduced into the plasma. This process effectively separates arsenic from the sample matrix, thereby eliminating the chloride interference and significantly improving detection limits. nih.gov
The selection of the most appropriate ICP-MS method depends on the specific requirements of the analysis, including the sample matrix, the expected concentration of arsenic, and the presence of interfering species. thermofisher.com
Table 1: Comparison of ICP-MS Techniques for Arsenic Determination
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Standard ICP-MS | Direct analysis of the sample. | Simple and fast. | Susceptible to polyatomic interferences (e.g., ArCl⁺). thermofisher.com |
| CRC-ICP-MS | Uses a collision/reaction cell to remove interferences. | Effective removal of common interferences. rsc.org | May require method development for complex matrices. thermofisher.com |
| HR-ICP-MS | Physically separates analyte and interference peaks. | High specificity. nih.gov | Lower sensitivity and higher instrument cost. nih.gov |
| HG-ICP-MS | Converts arsenic to a volatile hydride before analysis. | Excellent sensitivity and removal of matrix effects. nih.gov | Requires an additional sample preparation step. |
| ICP-MS/MS | Tandem mass spectrometry for precise ion control. | Superior interference removal. spectroscopyonline.com | Higher complexity and cost. |
Historical and Contemporary Academic Perspectives on Methyldiiodoarsine Chemistry
Evolution of Academic Research in Organoarsenic Chemistry and Methyldiiodoarsine
The field of organoarsenic chemistry dates back over 260 years, with the first synthesis of an organometallic compound, the foul-smelling tetramethyldiarsine (cacodyl), by French chemist Louis Claude Cadet in 1760. rsc.orglibretexts.orglibretexts.org This early work, later expanded upon by Robert Bunsen, was foundational, not only for organoarsenic chemistry but for the broader field of organometallic chemistry, contributing to the development of concepts like valency. rsc.orgwikipedia.org Throughout the late 19th and early 20th centuries, research flourished, driven in part by the pursuit of pharmaceutical agents, which famously led to Paul Ehrlich's development of Salvarsan as a treatment for syphilis. wikipedia.org
During this period, a variety of simple organoarsenic compounds were synthesized and studied, including alkyl dihaloarsines like this compound. These compounds were important for systematically understanding the properties and reactions of the arsenic-carbon bond. waikato.ac.nz Early literature from the 1920s details the synthesis and reaction of such compounds, establishing a baseline for their chemical behavior. tamildigitallibrary.in However, research into many organoarsenic compounds, particularly volatile and highly toxic precursors, stagnated for a significant portion of the mid-20th century due to safety concerns. researchgate.net
In recent decades, academic interest has been reinvigorated. This resurgence is not focused on the intrinsic properties of simple molecules like this compound itself, but rather on its utility as a crucial synthetic intermediate. researchgate.net Modern research leverages this compound as a precursor to create more complex, trivalent methylated arsenicals, which are essential for studying arsenic's biological and environmental impact. nih.govfrontiersin.org The evolution of research has thus shifted from fundamental synthesis and characterization to applied use in toxicology, environmental science, and medicine.
Landmark Discoveries and Their Impact on the Field of Alkyl Dihaloarsine Chemistry
A landmark achievement in the chemistry of alkyl dihaloarsines is the development of reliable and accessible synthetic methods. The synthesis of this compound (CH₃AsI₂) is a key example. A widely cited procedure involves the reduction of a pentavalent precursor, sodium methylarsonate (B1206947), in the presence of an iodide source and a reducing agent like sulfur dioxide. researchgate.net This method provides a stable, solid source of trivalent monomethylated arsenic, which is more stable for storage than its oxide counterpart, methylarsine (B12644256) oxide. researchgate.net Upon dissolution in aqueous solutions, this compound hydrolyzes to form monomethylarsonous acid (MMA(III)), making it a critical gateway compound for accessing this highly reactive and toxicologically significant species. nih.gov
The synthesis can be generally described as follows:
Starting Material: Sodium methylarsonate (MMA(V))
Reagents: An iodide source (e.g., potassium iodide), a strong acid (e.g., hydrochloric acid), and a reducing agent (e.g., sulfur dioxide gas). researchgate.net
Reaction: The pentavalent arsenic in sodium methylarsonate is reduced to the trivalent state, and the attached oxygen groups are replaced with iodine atoms.
This discovery's impact has been profound, as it provides researchers with a dependable method to generate a key trivalent arsenic intermediate. Prior to the availability of well-characterized synthetic standards, research into the specific biological roles of different arsenic metabolites was hampered. nih.govresearchgate.net The ability to synthesize this compound and, by extension, generate MMA(III), has enabled precise toxicological and genotoxic studies, allowing scientists to differentiate the effects of various arsenic species (inorganic, pentavalent methylated, and trivalent methylated). nih.govacs.orgacs.org This has been crucial in shifting the understanding of arsenic metabolism from a simple detoxification pathway to one of metabolic activation, where the trivalent methylated intermediates are often more toxic than the parent inorganic compound. nih.govnih.gov
Current Research Frontiers and Emerging Trends in this compound Scholarship
Contemporary research involving this compound is almost exclusively centered on its role as a synthetic precursor for producing other critical organoarsenic compounds. Its utility lies in providing a stable, solid source of the monomethylated trivalent arsenic (MMA(III)) moiety.
A major research frontier is in the field of toxicology and environmental health. Scientists use this compound to synthesize MMA(III) for in vitro studies. nih.govacs.org These studies aim to understand the mechanisms of arsenic-induced carcinogenesis. For instance, research has shown that the trivalent methylated arsenicals, generated from precursors like this compound, are highly reactive and can induce DNA damage, potentially through the generation of reactive oxygen species (ROS). acs.orgacs.org This line of inquiry is crucial for understanding how chronic environmental arsenic exposure leads to diseases like bladder, lung, and skin cancer. nih.gov
Another significant trend is the synthesis of isotopically labeled arsenicals for metabolic research. This compound is a key reactant in the synthesis of compounds like ¹⁴C-labeled dimethylarsinic acid ([¹⁴C]DMA). This is achieved by reacting this compound with ¹⁴C-labeled iodomethane. The resulting radiolabeled DMA allows researchers to trace the metabolic fate of arsenicals in biological systems, such as in studies of marine organisms or microbial communities, helping to elucidate the complex biogeochemical cycling of arsenic.
Furthermore, this compound serves as a building block in organometallic synthesis for materials science. It can be reacted with organolithium reagents to create specialized tertiary arsines. researchgate.net These arsenic-containing ligands can be used to construct novel coordination complexes with transition metals, a field that has potential applications in catalysis and the development of new materials. researchgate.net
Below are tables summarizing key data and reactions for this compound.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Formula | CH₃AsI₂ | researchgate.net |
| Appearance | Solid | |
| ¹H NMR Chemical Shift | 1.28 ppm | |
| Primary Use | Synthetic precursor for Monomethylarsonous acid (MMA(III)) | nih.gov |
| Stability | More stable for storage compared to methylarsine oxide. | researchgate.net |
Table 2: Key Synthetic Applications of this compound
| Reactant(s) | Product(s) | Research Area | Source(s) |
|---|---|---|---|
| This compound (hydrolyzed in water) | Monomethylarsonous acid (MMA(III)) | Toxicology, Genotoxicity | nih.govacs.org |
| This compound, ¹⁴C-Iodomethane | ¹⁴C-Dimethylarsinic acid ([¹⁴C]DMA) | Environmental Science, Metabolism |
Interdisciplinary Contributions to the Understanding of this compound in Chemical Sciences
The study and use of this compound exemplify a highly interdisciplinary approach, bridging fundamental chemistry with toxicology, environmental science, and materials science. Its primary value lies in enabling research in these connected fields.
Toxicology and Medical Science: The synthesis of this compound provides toxicologists and medical researchers with a reliable source of monomethylarsonous acid (MMA(III)). nih.gov This has been instrumental in discovering that arsenic methylation, once thought to be purely a detoxification process, is actually a pathway of metabolic activation where intermediates like MMA(III) are more cytotoxic and genotoxic than inorganic arsenic. nih.gov This understanding is critical for assessing the risks of environmental arsenic exposure and for studying the epigenetic mechanisms behind arsenical-induced cancers. nih.gov Research in this area combines synthetic organic chemistry, biochemistry, and molecular toxicology.
Environmental and Marine Science: In environmental science, this compound is used to synthesize labeled arsenicals to study the biogeochemical cycling of arsenic. frontiersin.org Understanding how microorganisms in soil or marine environments methylate and transform arsenic is crucial for predicting its environmental fate and impact. researchgate.net These studies often involve collaboration between analytical chemists, microbiologists, and ecologists to trace arsenic pathways in complex ecosystems, from microbial metabolism to its accumulation in seafood. frontiersin.orgunibe.ch
Materials Science and Engineering: While a smaller field of application, the use of alkyl dihaloarsines like this compound in the synthesis of novel organoarsenic ligands contributes to materials science. researchgate.netcam.ac.ukuniv-rennes.fr These ligands can be incorporated into metal complexes to create materials with specific electronic or catalytic properties. researchgate.net This area represents a collaboration between synthetic chemists and materials scientists focused on designing and characterizing new functional materials. cornell.edu
The journey of this compound from a compound studied for its fundamental properties to a crucial tool in applied sciences highlights the interconnectedness of chemical disciplines. Its significance is defined not by its direct application, but by the diverse, interdisciplinary research it facilitates.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyldiiodoarsine, and how can purity be rigorously validated?
- Methodological Answer : Synthesis should follow documented organoarsenic compound protocols, ensuring stoichiometric control of methyl and iodine sources. Detailed procedures must include reaction conditions (temperature, solvent, inert atmosphere), purification steps (e.g., recrystallization or column chromatography), and yield calculations. Purity validation requires elemental analysis, melting point determination, and complementary spectroscopic techniques (e.g., H NMR, FT-IR). For reproducibility, experimental sections must explicitly describe equipment calibration and replicate trials . Known impurities (e.g., residual diiodoarsine) should be quantified via HPLC or GC-MS, with thresholds defined per IUPAC guidelines .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound?
- Methodological Answer : Multi-nuclear NMR (H, C, As) is critical for confirming the methyl-arsenic bond and iodine coordination. Mass spectrometry (EI or ESI) provides molecular ion confirmation, while X-ray crystallography offers definitive structural proof. For dynamic behavior (e.g., isomerism), variable-temperature NMR or Raman spectroscopy can reveal conformational changes. Cross-referencing spectral data with computational simulations (DFT) enhances accuracy .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under controlled humidity, temperature, and light exposure. Monitor decomposition via periodic TLC or HPLC over 30–90 days. Quantify degradation products (e.g., arsenic oxides) using ICP-MS or colorimetric assays. Baseline stability thresholds must align with OECD guidelines for hazardous compounds .
Advanced Research Questions
Q. What experimental designs are optimal for probing this compound’s thermal stability in diverse environments (e.g., aqueous vs. nonpolar matrices)?
- Methodological Answer : Employ a factorial design varying temperature (25–150°C), solvent polarity, and oxygen presence. Use DSC/TGA for thermal decomposition profiles and in-situ FT-IR to track bond cleavage. Compare kinetic models (e.g., Arrhenius) to identify dominant degradation pathways. Replicate trials in triplicate, with statistical validation (ANOVA) to isolate environmental effects .
Q. How can contradictions in reported reactivity data (e.g., nucleophilic substitution rates) be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify methodological variability (e.g., solvent choice, concentration ranges). Replicate key experiments under standardized conditions, employing controlled reagent purity and reaction monitoring (e.g., real-time H NMR). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding variables .
Q. What strategies integrate computational modeling (e.g., QSAR) with experimental data to predict this compound’s bioactivity?
- Methodological Answer : Develop QSAR models using descriptors such as electrophilicity index and frontier orbital energies. Validate predictions via in vitro assays (e.g., enzyme inhibition studies). Ensure alignment between computational parameters (solvent model, basis set) and experimental conditions. Discrepancies should trigger iterative refinement of both models and experimental protocols .
Data Analysis & Reporting Guidelines
- Contradiction Resolution : Use systematic reviews to contextualize conflicting results, emphasizing methodological rigor (e.g., adherence to FAIR data principles) .
- Manuscript Structure : Follow IMRaD format, with detailed Methods sections enabling replication. Supplemental data must include raw spectral files, crystallographic data (CIF), and statistical code .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
